METHYL 3-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
Overview
Description
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a benzoate ester, a piperazine ring, and a dimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Dimethoxybenzoyl Group: The next step is the acylation of the benzoate ester with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate product with 4-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or benzoates.
Scientific Research Applications
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 3-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxybenzoate: Similar in structure but lacks the piperazine ring.
4-Methylpiperazine: Contains the piperazine ring but lacks the benzoate ester and dimethoxybenzoyl group.
Uniqueness
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-24-9-11-25(12-10-24)18-7-5-16(22(27)30-4)13-17(18)23-21(26)15-6-8-19(28-2)20(14-15)29-3/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUPUKTLRZXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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